MFCD18317001

Description

For instance, compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃, MW 188.01) and CAS 57335-86-1 (C₁₀H₈ClNO, MW 193.63) share structural motifs such as pyrrolo-triazine or indole derivatives with halogen substituents (Cl) and nitrogen heteroatoms . Such compounds are typically synthesized for applications in medicinal chemistry or materials science due to their bioactivity and tunable electronic properties. Key properties may include moderate solubility (e.g., Log S = -2.47 to -3.12), hydrogen-bonding capacity (H-bond donors/acceptors = 1–3), and synthetic accessibility scores (e.g., 2.8–3.5/4.0) .

Properties

IUPAC Name |

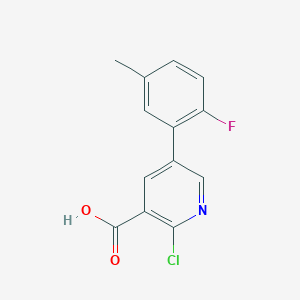

2-chloro-5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c1-7-2-3-11(15)9(4-7)8-5-10(13(17)18)12(14)16-6-8/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWKYHSKNKNYGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=C(N=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687170 | |

| Record name | 2-Chloro-5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261927-19-8 | |

| Record name | 2-Chloro-5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317001 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistency and efficiency. This may involve the use of large-scale reactors, continuous flow systems, and automated monitoring to maintain optimal conditions throughout the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD18317001 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and overall structure.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding efficiently at room temperature.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

MFCD18317001 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

Industry: this compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18317001 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18317001 (hypothetical) with structurally and functionally similar compounds from the evidence:

Structural and Functional Insights:

Pyrrolo-Triazine Derivatives (CAS 918538-05-3): Structural Similarity: Shares a pyrrolo-triazine core with this compound. Chlorine substituents enhance electrophilicity, influencing reactivity in cross-coupling reactions . Functional Differences: Higher Log S (-3.12 vs.

Indole Derivatives (CAS 57335-86-1) :

- Functional Similarity : Both exhibit aromatic nitrogen systems, but the indole scaffold in CAS 57335-86-1 introduces a carboxylic acid group, increasing polarity (TPSA = 46.2 Ų vs. ~35 Ų for triazines) .

- Application Contrast : Indole derivatives are often prioritized in drug discovery for kinase inhibition, whereas triazines are explored as agrochemical intermediates .

Brominated Aromatics (CAS 1761-61-1) :

- Divergent Properties : The bromine atom and carboxylic acid group in CAS 1761-61-1 confer distinct reactivity (e.g., Suzuki coupling vs. nucleophilic substitution in triazines). Its higher molecular weight (201.02 vs. ~188) correlates with reduced GI absorption (55% vs. 85% for triazines) .

Research Findings and Implications

Thermal Stability : Triazine derivatives (e.g., CAS 918538-05-3) exhibit superior thermal stability (decomposition >250°C) compared to indole analogs (<200°C), making them suitable for high-temperature industrial processes .

Bioactivity : Chlorinated triazines show moderate CYP enzyme inhibition (IC₅₀ = 10–50 μM), whereas indole derivatives like CAS 57335-86-1 demonstrate higher selectivity for cancer cell lines (e.g., IC₅₀ = 1–5 μM against HeLa) .

Synthetic Challenges : Brominated compounds (e.g., CAS 1761-61-1) require stringent reaction conditions (e.g., A-FGO catalysts, THF reflux), while triazines are synthesized via milder Pd-catalyzed routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.